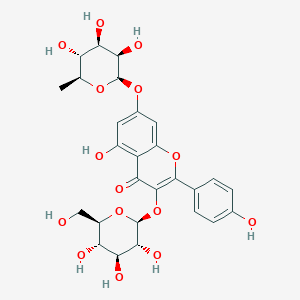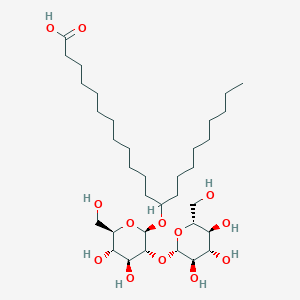
13-Sophorosyloxydocosanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-sophorosyloxydocosanoic acid is a sophorolipid and a sophoroside.
Applications De Recherche Scientifique
Glycolipid Characterization and Production
- 13-Sophorosyloxydocosanoic acid and its derivatives have been studied for their role in the production and characterization of glycolipids. Research on Candida Bogoriensis has revealed insights into the structure and production of these glycolipids, focusing on the sophorose linkage and acetylation processes (Esders & Light, 1972); (Bucholtz & Light, 1976).
Antimicrobial Applications
- 13-Sophorosyloxydocosanoic acid is a component of sophorolipids produced by Rhodotorula bogoriensis, which have shown strong antimicrobial activity, particularly against Propionibacterium acnes. This highlights its potential application in addressing microbial infections (Solaiman, Ashby, & Crocker, 2015).
Optimization of Production
- The production of sophorolipids containing 13-Sophorosyloxydocosanoic acid can be optimized by manipulating factors like inoculum concentration and nutrient sources. This understanding is crucial for enhancing the efficiency and selectivity of sophorolipid production in industrial processes (Ribeiro, Bronze, Castro, & Ribeiro, 2012).
Biotechnological Applications
- Sophorolipids, including those with 13-Sophorosyloxydocosanoic acid, are being explored for various biotechnological applications. Their potential uses range from nanomaterials and medicine to more large-volume applications like cleaning and soil remediation, due to their environmentally friendly nature (Claus & Van Bogaert, 2017).
Novel Compound Development
- The acidic form of sophorolipids containing 13-Sophorosyloxydocosanoic acid has been used to create new glucoselipids through enzymatic processes. These novel compounds have potential applications in various industries including plastics and flavors (Rau, Hammen, Heckmann, Wray, & Lang, 2001).
Enzymatic Studies
- Enzymatic studies have been conducted on 13-Sophorosyloxydocosanoic acid, investigating the hydrolysis of its esters by acetyl- and carboxylesterases. Understanding these enzymatic processes is important for both the biochemistry of glycolipids and potential industrial applications (Bucholtz & Light, 1976).
Propriétés
Nom du produit |
13-Sophorosyloxydocosanoic acid |
|---|---|
Formule moléculaire |
C34H64O13 |
Poids moléculaire |
680.9 g/mol |
Nom IUPAC |
13-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxydocosanoic acid |
InChI |
InChI=1S/C34H64O13/c1-2-3-4-5-9-12-15-18-23(19-16-13-10-7-6-8-11-14-17-20-26(37)38)44-34-32(30(42)28(40)25(22-36)46-34)47-33-31(43)29(41)27(39)24(21-35)45-33/h23-25,27-36,39-43H,2-22H2,1H3,(H,37,38)/t23?,24-,25-,27-,28-,29+,30+,31-,32-,33+,34-/m1/s1 |
Clé InChI |
OAKLJPBSRRDONB-FCILMWLFSA-N |
SMILES isomérique |
CCCCCCCCCC(CCCCCCCCCCCC(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES canonique |
CCCCCCCCCC(CCCCCCCCCCCC(=O)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



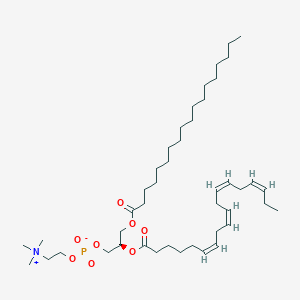
![1-eicosanoyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263042.png)
![[(2R)-2,3-dioctoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1263044.png)
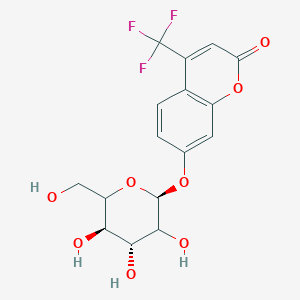
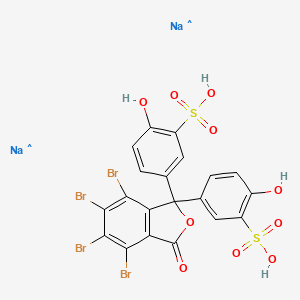
![3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)-1H,2H-pyrido[3,4-b]pyrazin-2-one](/img/structure/B1263049.png)
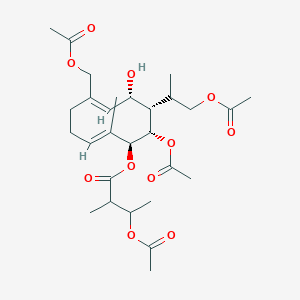
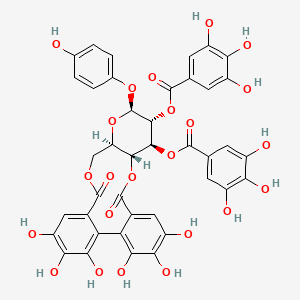
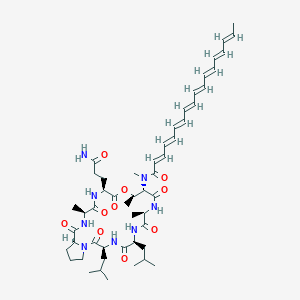
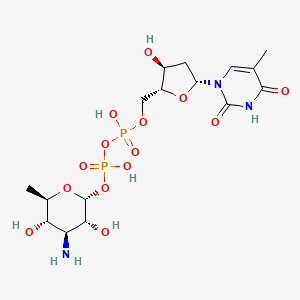
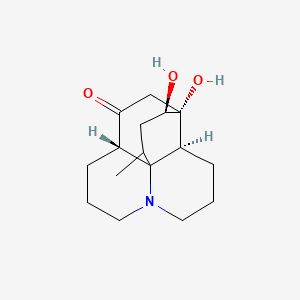
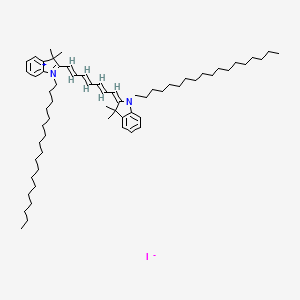
![4'-beta-L-Ara4N-alpha-Kdo-(2->4)-alpha-Kdo-(2->6)-[P4'-beta-L-ara4N]-lipid A(2-)](/img/structure/B1263063.png)
